molecular formula C8H7BrF2OS B1409828 3-Bromo-2-(difluoromethoxy)thioanisole CAS No. 1805527-78-9

3-Bromo-2-(difluoromethoxy)thioanisole

Cat. No.: B1409828
CAS No.: 1805527-78-9
M. Wt: 269.11 g/mol
InChI Key: BNBCZPROHQIYER-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethoxy)thioanisole: is an organic compound with the molecular formula C8H7BrF2OS and a molecular weight of 269.11 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a thioanisole core. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(difluoromethoxy)thioanisole typically involves the bromination of 2-(difluoromethoxy)thioanisole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates. This method enhances the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(difluoromethoxy)thioanisole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thioanisole moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thioanisole group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed:

    Substitution Reactions: Products include azides, thiols, or other substituted derivatives.

    Oxidation Reactions: Products include sulfoxides or sulfones.

    Reduction Reactions: Products include debrominated compounds or modified thioanisole derivatives.

Scientific Research Applications

3-Bromo-2-(difluoromethoxy)thioanisole has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethoxy)thioanisole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and difluoromethoxy groups can enhance its binding affinity and selectivity towards these targets. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and difluoromethoxy groups, which can stabilize or destabilize intermediates and transition states.

Comparison with Similar Compounds

    2-Bromo-3-(difluoromethoxy)thioanisole: Similar structure but with different substitution pattern.

    3-Chloro-2-(difluoromethoxy)thioanisole: Chlorine atom instead of bromine.

    3-Bromo-2-(trifluoromethoxy)thioanisole: Trifluoromethoxy group instead of difluoromethoxy.

Uniqueness: 3-Bromo-2-(difluoromethoxy)thioanisole is unique due to the specific positioning of the bromine and difluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2OS/c1-13-6-4-2-3-5(9)7(6)12-8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBCZPROHQIYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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